1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a pyrimidinyl core substituted with a 4-ethylphenoxy group at position 6 and a benzylamide moiety modified with a methylsulfanyl (SCH₃) group at the para position of the phenyl ring. Its molecular formula is C₂₇H₃₀N₄O₂S, with a molecular weight of 474.62 g/mol (calculated).
Propriétés
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2S/c1-3-19-4-8-22(9-5-19)32-25-16-24(28-18-29-25)30-14-12-21(13-15-30)26(31)27-17-20-6-10-23(33-2)11-7-20/h4-11,16,18,21H,3,12-15,17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHOXFTYTCTZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide involves several steps. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.
Thioether Formation: The quinoxaline derivative is then reacted with a thiol compound to introduce the thioether linkage.
Amide Formation: The final step involves the formation of the amide bond.
Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using continuous flow reactors or employing more efficient catalysts.
Analyse Des Réactions Chimiques
1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide involves its interaction with various molecular targets. The quinoxaline core can intercalate into DNA, disrupting replication and transcription processes . Additionally, the compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase, thereby reducing inflammation . The thioether linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
The compound belongs to a broader class of piperidine-4-carboxamides with pyrimidine scaffolds. Key structural analogs include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity : The methylsulfanyl group in the target compound increases logP compared to the fluorinated analog , which may enhance blood-brain barrier penetration but could also raise toxicity risks.
- Steric Bulk : The piperazine-linked analog shows increased steric bulk, which might reduce off-target interactions but limit solubility.
Activité Biologique
1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural components:
- A pyrimidine ring substituted with an ethylphenoxy group.
- A piperidine ring with a carboxamide functional group.
- An N-aryl substituent containing a methylsulfanyl group.
The molecular formula is , and its structure can be represented as follows:
Pharmacological Properties
1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide has been studied for various biological activities, including:
- Antitumor Activity : Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating potent anti-proliferative properties .
- Kinase Inhibition : The compound has been identified as a multitarget inhibitor, affecting key kinases such as VEGFR-2, ERK-2, and Abl-1. These interactions suggest potential applications in cancer therapy by inhibiting pathways critical for tumor growth and survival .
The biological activity of this compound is primarily attributed to its ability to bind and inhibit specific protein targets:
- VEGFR-2 Inhibition : By inhibiting VEGFR-2, the compound may disrupt angiogenesis, which is essential for tumor growth.
- ERK Pathway Modulation : Inhibition of ERK signaling can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Abl Kinase Targeting : The inhibition of Abl kinase may provide therapeutic benefits in cancers characterized by hyperactive Abl signaling.
Case Studies
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : A study evaluated the compound's effects on various cancer cell lines, including HepG2 and K562. The results indicated that it not only inhibited cell growth but also induced apoptosis in a dose-dependent manner .
- Molecular Docking Studies : Computational analyses revealed strong binding affinities between the compound and the target kinases (VEGFR-2, ERK-2). These studies help elucidate the interaction dynamics at the molecular level, supporting its potential as a therapeutic agent .
Comparative Analysis
To better understand the biological activity of 1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide, we can compare it with other similar compounds:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| Compound A | Contains a phenyl group | Moderate anti-cancer activity |
| Compound B | Lacks piperidine structure | Low kinase inhibition |
| Compound C | Similar piperidine core | High selectivity for VEGFR |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
